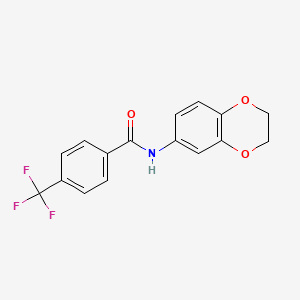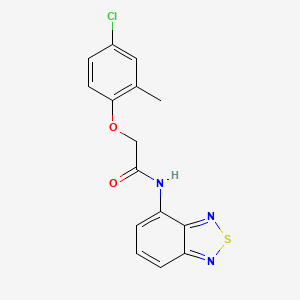![molecular formula C16H18N4O2S B5502266 4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)
4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting with the formation of enaminones followed by reactions with urea and various aldehydes in the presence of an acid to yield dihydropyrimidinone derivatives containing piperazine or morpholine moieties in good yields (Bhat et al., 2018). The synthesis routes emphasize efficiency and yield, utilizing common reagents and solvents.
Molecular Structure Analysis
The molecular structure of compounds within this category is often confirmed using techniques such as single crystal X-ray crystallography, which helps in elucidating the three-dimensional conformation of the molecule (Bhat et al., 2018).
Chemical Reactions and Properties
The chemical behavior of such molecules typically involves interactions with various reagents to introduce or modify functional groups, enabling the formation of a wide range of derivatives with potential bioactivity. The reactions may include nucleophilic addition, condensation, and cyclization steps, tailored to achieve specific structural motifs (Ahmed et al., 2017).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial and Antiviral Properties : A series of compounds related to the specified chemical structure, including urea and thiourea derivatives of piperazine doped with Febuxostat, have been synthesized and evaluated for their antiviral activities against Tobacco mosaic virus (TMV) and antimicrobial activities. Notably, certain derivatives exhibited promising antiviral and potent antimicrobial activities, highlighting their potential in treating infectious diseases (Reddy et al., 2013).
PPARpan Agonist Synthesis : An efficient synthesis method for a potent PPARpan agonist related to the chemical structure has been described. The synthesis process underscores the potential therapeutic applications of such compounds in treating conditions related to the peroxisome proliferator-activated receptor (PPAR) (Guo et al., 2006).
Anticancer Potential : Some novel 1,3,4-thiadiazole amide derivatives containing piperazine have been synthesized and demonstrated inhibitory effects on certain strains of Xanthomonas campestris pv. oryzae, showing potential in agricultural applications and hinting at their broader biological activities, which could extend to anticancer properties (Xia, 2015).
Enzyme Inhibition for Therapeutic Application : The exploration of new structural features in compounds similar to "4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone" for the inhibition of human carbonic anhydrases presents a potential therapeutic application, especially in treating conditions that involve the dysregulation of these enzymes (Distinto et al., 2019).
Propriétés
IUPAC Name |
4-[2-(methylamino)-1,3-thiazole-4-carbonyl]-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11-3-5-12(6-4-11)20-8-7-19(9-14(20)21)15(22)13-10-23-16(17-2)18-13/h3-6,10H,7-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDALNRANRKRIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CSC(=N3)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)
![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)
![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)

![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)
